1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

SGLT2 inhibition IC50 non‑glycosidic inhibitor

This non-glycosidic SGLT2 inhibitor (CAS 898415-09-3) delivers unparalleled isoform selectivity (SGLT1/SGLT2 >6,000-fold) and minimal CYP3A4 inhibition, ensuring artifact-free metabolic studies. Unlike glycosidic inhibitors, its aglycone structure circumvents patent estates and eliminates confounding SGLT1-mediated gastrointestinal side effects in rodent models. Ideal for renal glucose transport dissection, SAR campaigns, and combination studies requiring CYP3A4-neutral SGLT2 blockade. Confirm lot-specific purity and request custom synthesis quotes for milligram-to-gram quantities.

Molecular Formula C20H23ClFN3O3S
Molecular Weight 439.93
CAS No. 898415-09-3
Cat. No. B2686555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea
CAS898415-09-3
Molecular FormulaC20H23ClFN3O3S
Molecular Weight439.93
Structural Identifiers
SMILESC1CCN(C(C1)CCNC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23ClFN3O3S/c21-15-4-8-17(9-5-15)24-20(26)23-13-12-18-3-1-2-14-25(18)29(27,28)19-10-6-16(22)7-11-19/h4-11,18H,1-3,12-14H2,(H2,23,24,26)
InChIKeyCJBVNWRFFBHSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-09-3): Procurement-Relevant Identity and Pharmacological Class


1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-09-3) is a synthetic, non‑glycosidic small molecule that functions as a potent inhibitor of the human sodium‑glucose cotransporter 2 (SGLT2) [1]. Its structure incorporates a piperidine ring bearing a 4‑fluorophenylsulfonyl group and an ethyl‑urea side chain terminated with a 4‑chlorophenyl moiety. Unlike the vast majority of SGLT2 inhibitors, which are glycoside derivatives, this compound represents a structurally distinct, entirely aglycone chemotype disclosed in the SGLT2 inhibitor patent literature [1]. This structural divergence is directly relevant to procurement decisions, as it provides access to a unique region of chemical space not occupied by canonical C‑glucoside or O‑glucoside SGLT2 inhibitors.

Why Generic Substitution of CAS 898415-09-3 with Other SGLT2 Inhibitors Is Not Supported by Data


SGLT2 inhibitors are not a uniform class with interchangeable pharmacokinetic and selectivity profiles [1]. The target compound exhibits a unique combination of moderate SGLT2 potency (IC50 = 12 nM) and exceptionally high selectivity over the SGLT1 isoform (SGLT1 IC50 = 73,000 nM; selectivity ratio ≈ 6,083‑fold), while simultaneously showing negligible CYP3A4 inhibition (IC50 > 50,000 nM) [2]. These three parameters—isoform selectivity, CYP liability, and non‑glycosidic chemotype—cannot be assumed to hold for any arbitrary SGLT2 inhibitor. Consequently, replacing this compound with a glycosidic SGLT2 inhibitor such as dapagliflozin or a less selective piperidine‑based analog would alter the pharmacological fingerprint, potentially compromising experimental reproducibility in assays where SGLT1‑sparing activity or minimal CYP3A4 interaction is critical [2].

Quantitative Differentiation of 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea from Closest Comparators


SGLT2 Inhibitory Potency: Comparison with a Glycosidic Analog from the Same Assay Panel

In a human SGLT2 [14C]‑AMG uptake assay performed in CHO‑K1 cells, 1-(4-chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea exhibited an IC50 of 12 nM [1]. A structurally distinct glycosidic comparator (CHEMBL2017954) tested in the same assay system yielded an IC50 of 5.1 nM [2]. Although the comparator is approximately 2.4‑fold more potent, the target compound achieves nanomolar potency without a sugar moiety, placing it among the most active non‑glycosidic SGLT2 inhibitors reported to date [1].

SGLT2 inhibition IC50 non‑glycosidic inhibitor

SGLT1/SGLT2 Selectivity: Superior Isoform Discrimination vs. a Closest Glycosidic Analog

The target compound exhibits an SGLT1 IC50 of 73,000 nM, yielding an SGLT1/SGLT2 selectivity ratio of approximately 6,083 [1]. In contrast, the glycosidic comparator CHEMBL2017954 shows an SGLT1 IC50 of 1,960 nM, corresponding to a selectivity ratio of only 384 [2]. This represents a 15.8‑fold improvement in isoform selectivity for the target compound. High SGLT1 selectivity is pharmacologically desirable because SGLT1 inhibition in the gastrointestinal tract is associated with glucose‑galactose malabsorption and diarrhea [3].

SGLT1 selectivity isoform selectivity SGLT2‑sparing

CYP3A4 Liability: Minimal Interaction Risk Compared to Azole‑Containing SGLT2 Inhibitors

In a fluorometric CYP3A4 inhibition assay using BFC substrate, 1-(4-chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea displayed an IC50 greater than 50,000 nM, indicating negligible direct inhibition of this major drug‑metabolizing cytochrome P450 isoform [1]. For comparison, the clinically used SGLT2 inhibitor canagliflozin has been reported to inhibit CYP3A4 with an IC50 in the low micromolar range in some assay formats [2]. The target compound's minimal CYP3A4 interaction suggests a lower propensity for pharmacokinetic drug‑drug interactions when co‑administered with CYP3A4 substrates.

CYP3A4 inhibition drug‑drug interaction metabolic stability

Structural Differentiation: Non‑Glycosidic Chemotype versus C‑Glucoside SGLT2 Inhibitors

The vast majority of SGLT2 inhibitors described in the patent and primary literature until at least 2007 were glycosides derived from the natural product phlorizin [1]. The target compound is a fully aglycone molecule, lacking any sugar moiety, and is based on a piperidine‑sulfonamide‑urea scaffold [2]. This structural distinction is meaningful for procurement because it provides access to a region of chemical space that is not represented by any currently marketed SGLT2 inhibitor (all of which are C‑glucosides: dapagliflozin, canagliflozin, empagliflozin, ertugliflozin).

non‑glycosidic SGLT2 inhibitor chemical diversity patent landscape

Optimal Research and Industrial Use Cases for 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea


In Vivo Proof‑of‑Concept Studies Requiring SGLT1‑Sparing Pharmacology

The compound's exceptional SGLT1/SGLT2 selectivity ratio (~6,083‑fold) makes it uniquely suited for rodent models of diabetes or metabolic syndrome where gastrointestinal SGLT1 inhibition must be avoided to prevent confounding diarrhea or glucose‑galactose malabsorption [1]. In such studies, less selective inhibitors (e.g., phlorizin or early‑generation glycosides) frequently produce dose‑limiting intestinal side effects that obscure efficacy readouts [2].

Chemical Biology Probe for SGLT2‑Specific Mechanisms in the Kidney

Because the compound inhibits SGLT2 at 12 nM while leaving SGLT1 essentially untouched (IC50 73,000 nM), it can serve as a high‑confidence chemical probe to dissect SGLT2‑dependent versus SGLT1‑dependent glucose reabsorption in isolated perfused kidney or proximal tubule cell models [1]. This isoform discrimination is not achievable with dual SGLT1/2 inhibitors or with phlorizin, which inhibits both transporters at sub‑micromolar concentrations.

Medicinal Chemistry Hit‑to‑Lead Optimization on a Non‑Glycosidic Scaffold

As one of the few publicly disclosed non‑glycosidic SGLT2 inhibitors with nanomolar potency, this compound provides a validated hit for SAR campaigns aimed at developing next‑generation SGLT2 inhibitors that circumvent glycoside‑related patent estates [1]. Its modular piperidine‑sulfonamide‑urea architecture allows independent optimization of the chlorophenyl, fluorophenylsulfonyl, and ethyl‑linker regions [1].

Combination Pharmacology Studies with Low CYP3A4 Interference Risk

The compound's CYP3A4 IC50 of >50,000 nM indicates minimal potential for metabolism‑based drug‑drug interactions [1]. This property is critical for in vitro and in vivo combination studies where a co‑administered agent is a known CYP3A4 substrate, as the SGLT2 inhibitory effect can be attributed solely to target engagement rather than pharmacokinetic potentiation of the partner drug.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.